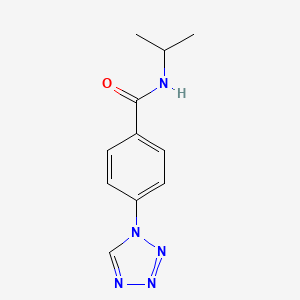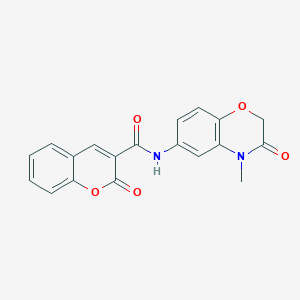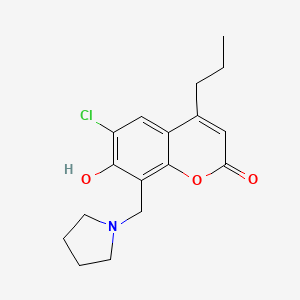![molecular formula C15H15N5O2S B11303491 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11303491.png)
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-ヒドロキシ-9H-プリン-2-イル)スルファニル]-N-[(4-メチルフェニル)メチル]アセトアミドは、プリン誘導体とスルファニル基、アセトアミド部分が結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(6-ヒドロキシ-9H-プリン-2-イル)スルファニル]-N-[(4-メチルフェニル)メチル]アセトアミドの合成は、通常、複数のステップで構成されます。
プリン誘導体の形成: 最初のステップは、適切な出発物質を制御された条件下で反応させることでプリン誘導体を合成することです。
スルファニル基の導入: スルファニル基は、適切なチオールをプリン誘導体と反応させる求核置換反応によって導入されます。
アセトアミドの形成: 最後のステップは、中間体がアシル化剤と反応することでアセトアミド部分を形成することです。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、触媒の使用、反応温度の最適化、再結晶化やクロマトグラフィーなどの精製技術などが含まれます。
化学反応の分析
反応の種類
2-[(6-ヒドロキシ-9H-プリン-2-イル)スルファニル]-N-[(4-メチルフェニル)メチル]アセトアミドは、次の反応を含む様々な化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化される可能性があります。
還元: この化合物は、特定の条件下で還元されて、異なる誘導体になる可能性があります。
置換: この化合物は、使用される試薬や条件に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: ハロアルカンやアシルクロリドなどの試薬を置換反応に用いることができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、スルファニル基の酸化によってスルホキシドまたはスルホンが生成され、置換反応によって様々な官能基が分子に導入される可能性があります。
科学研究における用途
2-[(6-ヒドロキシ-9H-プリン-2-イル)スルファニル]-N-[(4-メチルフェニル)メチル]アセトアミドは、科学研究で様々な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、タンパク質や核酸などの生体高分子との相互作用について研究される可能性があります。
工業: 新しい材料の開発や様々な化学プロセスにおける触媒として使用できます。
科学的研究の応用
PXYC13 has a wide range of applications in scientific research, including:
作用機序
2-[(6-ヒドロキシ-9H-プリン-2-イル)スルファニル]-N-[(4-メチルフェニル)メチル]アセトアミドの作用機序には、特定の分子標的との相互作用が関与しています。プリン誘導体は、酵素や受容体と相互作用し、その活性を調節する可能性があります。スルファニル基は、酸化還元反応に関与し、化合物の全体の反応性と生物活性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
6-アミノ-9H-プリン-2-オール: 類似の構造的特徴を持つプリン誘導体です。
2-アミノ-9-メトキシメチル-9H-プリン-6-オール: 異なる官能基を持つ別のプリン誘導体です。
ユニーク性
2-[(6-ヒドロキシ-9H-プリン-2-イル)スルファニル]-N-[(4-メチルフェニル)メチル]アセトアミドは、プリンコア、スルファニル基、アセトアミド部分が組み合わさっているため、ユニークです。このユニークな構造により、他の類似化合物とは異なる特定の化学的性質と生物学的性質が付与されます。
類似化合物との比較
Similar Compounds
Pyrazinamide: Another compound targeting Mycobacterium tuberculosis.
Rifampicin: A well-known antibiotic used in tuberculosis treatment.
Isoniazid: A first-line anti-tuberculosis medication.
Uniqueness of PXYC13
PXYC13 is unique in its specific targeting of ribosomal protein S1, which is crucial for the survival of Mycobacterium tuberculosis. This specificity makes it a valuable tool for studying antibiotic resistance and developing new therapeutic strategies .
特性
分子式 |
C15H15N5O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22) |
InChIキー |
AJLOFFFKQMQCST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11303410.png)
![(2S)-{[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11303412.png)


![1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303434.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11303436.png)

![1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11303460.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303468.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11303492.png)
![4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11303495.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11303498.png)
![N-benzyl-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303511.png)
